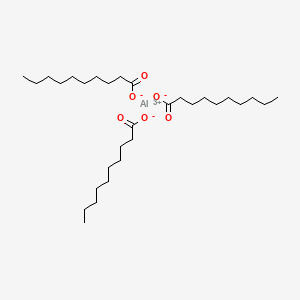
Decloxizine
Overview
Description
Decloxizine is a pharmacological agent primarily indicated for the treatment of allergic reactions and certain respiratory conditions. It belongs to the second-generation antihistamines, which are widely recognized for their efficacy in alleviating symptoms of allergies such as sneezing, itching, and runny nose . This compound targets histamine receptors, specifically the H1 receptors, which play a significant role in allergic response mechanisms .
Mechanism of Action
Target of Action
Decloxizine, also known as UCB-1402 or NSC289116, primarily targets the Histamine 1 receptor (H1 receptor) . The H1 receptor plays a crucial role in allergic reactions and inflammatory responses. By antagonizing this receptor, this compound can alleviate symptoms associated with allergies and inflammation.
Mode of Action
As a Histamine 1 receptor antagonist , this compound works by binding to the H1 receptor, thereby preventing histamine, a compound involved in local immune responses, from binding to these receptors . This action inhibits the effects of histamine, reducing symptoms such as inflammation, itching, and bronchoconstriction.
Pharmacokinetics
It is known that after oral administration, the drug starts to take effect within approximately 30 minutes to 1 hour . It has a relatively long duration of action, maintaining its effects for 6 to 12 hours . The drug undergoes hepatic metabolism and is excreted through urine, feces, and sweat .
Result of Action
The primary result of this compound’s action is the alleviation of allergic symptoms . By blocking the H1 receptor, this compound prevents histamine from causing inflammation and other allergic reactions. This makes it effective in treating conditions such as chronic urticaria, asthma, and bronchitis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, factors such as pH levels can impact the drug’s stability and efficacy . More research is needed to fully understand how different environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decloxizine can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a piperazine ring.
Industrial Production Methods: Industrial production of this compound often involves the preparation of its hydrochloride salt form to enhance its stability and solubility. The process includes the reaction of this compound base with hydrochloric acid, followed by crystallization to obtain this compound hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Decloxizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various degradation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaClO) and ultraviolet (UV) light are commonly used for the oxidation of this compound.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions on the piperazine ring.
Major Products Formed: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Decloxizine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine drug degradation and stability.
Biology: Investigated for its effects on histamine receptors and its potential anti-inflammatory properties.
Industry: Employed in the formulation of various pharmaceutical products aimed at treating allergic conditions.
Comparison with Similar Compounds
Diphenhydramine: A first-generation antihistamine with sedative effects.
Loratadine: A second-generation antihistamine with fewer sedative effects compared to first-generation antihistamines.
Cetirizine: Another second-generation antihistamine known for its efficacy in treating allergic conditions.
Comparison: Decloxizine is unique among antihistamines due to its dual action as both an antihistamine and an anti-inflammatory agent. Unlike first-generation antihistamines like Diphenhydramine, this compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects such as drowsiness . Compared to other second-generation antihistamines like Loratadine and Cetirizine, this compound’s potential anti-inflammatory properties provide an added benefit in the long-term management of chronic allergic conditions .
Properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBIHZWNDPBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13073-96-6 (di-hydrochloride) | |
| Record name | Decloxizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40190777 | |
| Record name | Decloxizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3733-63-9 | |
| Record name | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3733-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decloxizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decloxizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decloxizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECLOXIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919C49XAYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














